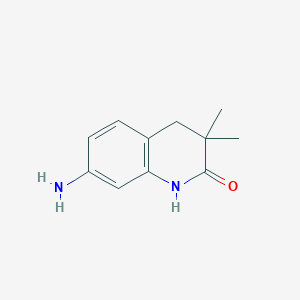![molecular formula C21H21N3O2S B2928734 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-79-6](/img/structure/B2928734.png)
2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a unique compound belonging to the pyrimidoindole family It boasts a complex structure featuring a sec-butylthio group, a methoxyphenyl ring, and a pyrimidoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis via Multi-Step Reaction: The preparation of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves a multi-step synthetic route. Initial steps may include the formation of an indole derivative followed by the introduction of the methoxyphenyl group. The sec-butylthio group is then introduced through thiolation reactions. Key reagents often include alkyl halides, thiolating agents, and various catalysts.
Industrial Production Methods:
Scalable Synthesis: Industrial production methods for this compound focus on optimizing yield and purity. Continuous flow synthesis techniques can be employed to achieve large-scale production, ensuring efficient reaction conditions and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen-containing pyrimidoindole core, potentially leading to dihydropyrimidoindole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidoindole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Utilized as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Drug Development: Investigated for pharmacological properties in various preclinical studies.
Medicine:
Therapeutic Potential: Explored for potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. The sec-butylthio and methoxyphenyl groups contribute to binding affinity and specificity.
Pathways Involved: Inhibition or modulation of enzyme activity, disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(sec-butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Differing by the presence of a chlorophenyl group instead of a methoxyphenyl group.
2-(sec-butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Contains a fluorophenyl group.
2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Features a nitrophenyl group.
Uniqueness:
Functional Group Impact: The methoxy group imparts unique electronic properties, influencing reactivity and potential biological activity.
Comparative Binding Affinity: Variations in functional groups (methoxy vs. chloro, fluoro, nitro) can lead to differences in binding interactions and overall efficacy in biological applications.
By exploring the intricate details of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, we gain insight into its versatile applications and potential as a cornerstone for further research in chemistry, biology, medicine, and industry. What’s the angle that interests you the most?
Eigenschaften
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-4-13(2)27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-3)12-10-14/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZGKQPQLHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
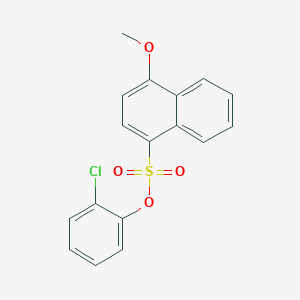
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)
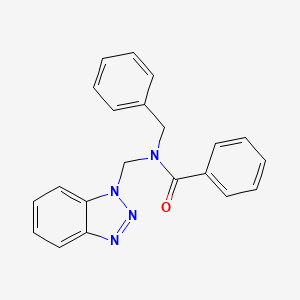
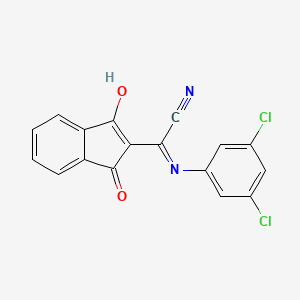
![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
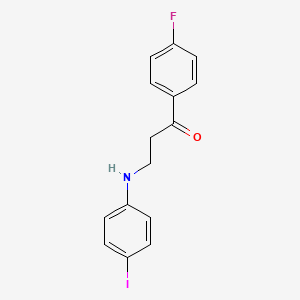
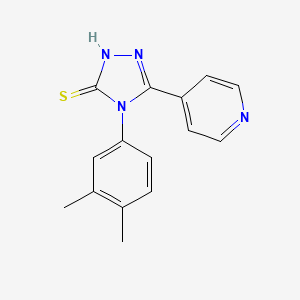
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)
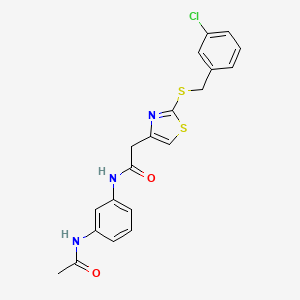
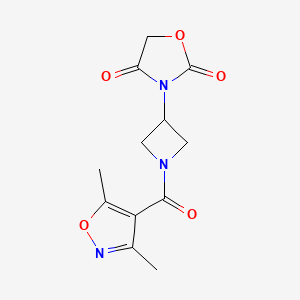
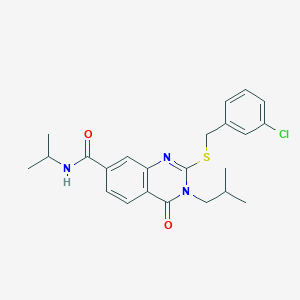
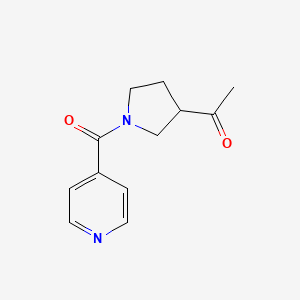
![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)
